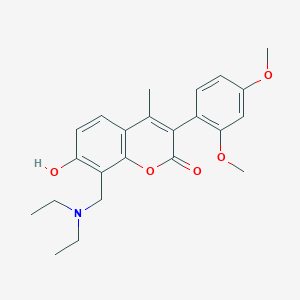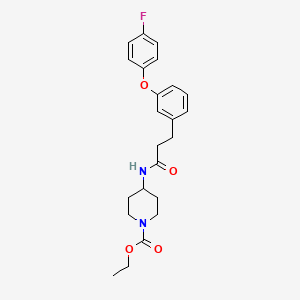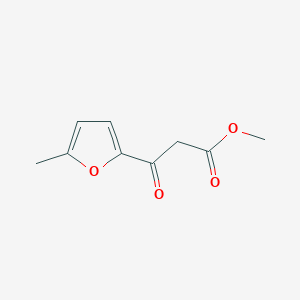![molecular formula C8H11N3O B2580436 1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-1,2,4-triazole CAS No. 2225142-37-8](/img/structure/B2580436.png)
1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-1,2,4-triazole” is a heterocyclic organic compound with a complex structure . It has a molecular weight of 164.21 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane was achieved via Ru (II)-catalyzed intramolecular cyclopropanation .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O/c1-2-10-11(3-1)6-7-4-8-9(5-7)12-8/h1-3,7-9H,4-6H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-1,2,4-triazole” are not available, similar compounds have been studied. For example, the synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane involved intramolecular cyclopropanation of alpha-diazoacetates .Physical And Chemical Properties Analysis
This compound has a molecular weight of 164.21 . It is a liquid at room temperature .Scientific Research Applications
Triazole Derivatives in Medicinal Chemistry
Triazole derivatives, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazoles, have been extensively studied for their medicinal and pharmaceutical applications. These compounds are of great importance due to their structural versatility and broad spectrum of biological activities. Research has highlighted the potential of triazole derivatives in developing new drugs that exhibit anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, alongside activity against several neglected diseases (Ferreira et al., 2013). The exploration of these compounds has led to significant advancements in therapeutic applications, emphasizing the need for efficient synthesis methods that are aligned with green chemistry principles to address emerging health challenges.
Advancements in Synthesis Strategies
Innovations in synthesis strategies for triazole-containing scaffolds have been pivotal in the drug discovery process. These scaffolds are integral to pharmaceuticals and biologically important compounds utilized in drug-discovery studies against cancer, microbes, and various diseases. The review by Nasri et al. (2021) emphasizes the pharmacological significance of 1,2,4-triazole-containing scaffolds and outlines the latest strategies for their synthesis using 3-amino-1,2,4-triazole. This highlights the continuous evolution of methodologies to access new and efficient triazole-containing scaffolds for the discovery of novel drug candidates (Nasri, Bayat, & Kochia, 2021).
Biological and Pharmacological Activities
Triazole derivatives have been the focus of intense research due to their diverse pharmacological properties. Studies have identified triazole analogues with potential pharmacological activities such as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, and antiviral effects. These findings suggest that triazole compounds, through various synthetic and structural modifications, can serve as multi-target pharmacological agents, offering promising directions for new therapeutic interventions (Kumar, Khokra, & Yadav, 2021).
properties
IUPAC Name |
1-(6-oxabicyclo[3.1.0]hexan-3-ylmethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-6(2-8-7(1)12-8)3-11-5-9-4-10-11/h4-8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKFOQWSYXWNLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1O2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-1,2,4-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

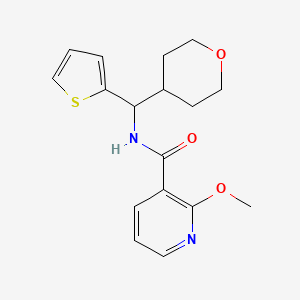
![2-biphenyl-4-yl-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B2580355.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2580358.png)
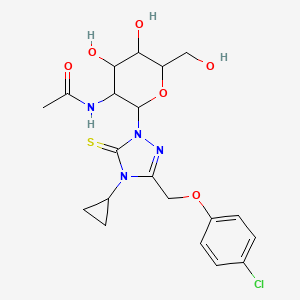
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)nicotinamide](/img/structure/B2580361.png)
![N-(3,5-dimethylphenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2580362.png)
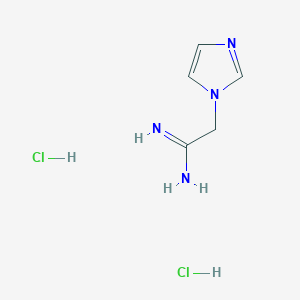
![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone](/img/structure/B2580366.png)

![tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2580370.png)
